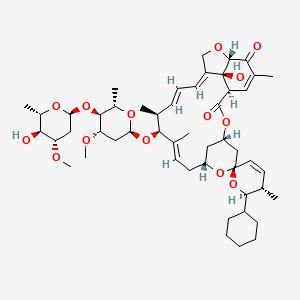
5-Dehydroxyl-5-oxodoramectin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20’-Keto Doramectin is a derivative of Doramectin, which belongs to the family of avermectins. Avermectins are a series of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. Doramectin is widely used as a veterinary antiparasitic agent due to its broad-spectrum efficacy against internal and external parasites in livestock .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20’-Keto Doramectin involves the fermentation of Streptomyces avermitilis. The production process can be enhanced by the termination of competing polyketide biosynthetic pathways and the overexpression of CoA ligase, providing precursors for polyketide biosynthesis . The precursor cyclohexanecarboxylic acid is fed to the fermentation culture to produce Doramectin, which is then chemically modified to obtain 20’-Keto Doramectin .
Industrial Production Methods: Industrial production of Doramectin typically involves fermentation using high-yielding strains of Streptomyces avermitilis. The fermentation yield can be improved by strain selection, mutagenesis, and optimization of fermentation conditions such as temperature, pH, and glucose supplementation . The resulting Doramectin is then subjected to chemical modification to produce 20’-Keto Doramectin.
Análisis De Reacciones Químicas
Types of Reactions: 20’-Keto Doramectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce the keto group at the 20’ position.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of Doramectin with modified functional groups, enhancing its antiparasitic efficacy and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
20’-Keto Doramectin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and modification of macrocyclic lactones.
Biology: It serves as a tool for investigating the mechanisms of action of antiparasitic agents.
Medicine: It is explored for its potential therapeutic applications in treating parasitic infections and other diseases.
Industry: It is utilized in the development of veterinary pharmaceuticals and as a lead compound for designing new antiparasitic agents
Mecanismo De Acción
20’-Keto Doramectin exerts its effects by binding to glutamate-gated chloride ion channels in parasites. This binding increases the permeability of chloride ions, leading to hyperpolarization of nerve cells and subsequent paralysis and death of the parasites . The compound also potentiates other chloride channels, including those gated by gamma-aminobutyric acid, further enhancing its antiparasitic activity .
Comparación Con Compuestos Similares
Ivermectin: Another avermectin derivative with a similar mechanism of action but different pharmacokinetic properties.
Eprinomectin: A derivative with enhanced efficacy against certain parasites and improved safety profile.
Moxidectin: A milbemycin derivative with a broader spectrum of activity and longer duration of action
Uniqueness: 20’-Keto Doramectin is unique due to its specific structural modifications, which confer enhanced antiparasitic efficacy and pharmacokinetic properties compared to other avermectin derivatives. Its ability to bind more effectively to chloride ion channels makes it a potent antiparasitic agent .
Propiedades
Fórmula molecular |
C50H72O14 |
|---|---|
Peso molecular |
897.1 g/mol |
Nombre IUPAC |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-cyclohexyl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione |
InChI |
InChI=1S/C50H72O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-41,43-47,52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,43-,44-,45-,46-,47+,49+,50+/m0/s1 |
Clave InChI |
BFKAXIQPZUKBJS-QYEATPFCSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |
SMILES canónico |
CC1C=CC=C2COC3C2(C(C=C(C3=O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
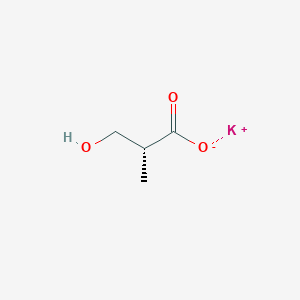
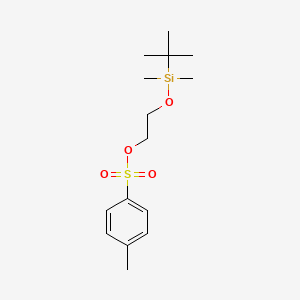

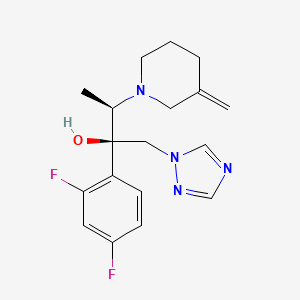
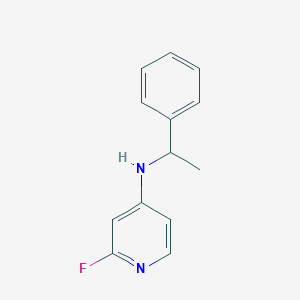

![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
